6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester
Description
6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester (CAS: 1906808-06-7) is a nicotinic acid derivative featuring a methyl ester at the carboxylic acid position and a trifluoroacetylamino substituent at the 6-position of the pyridine ring. Its molecular formula is C₉H₇F₃N₂O₃, with a molecular weight of 248.16 g/mol . This compound is primarily utilized in medicinal chemistry and organic synthesis, particularly in the development of peptidomimetics and radiotracers due to the trifluoroacetyl group’s metabolic stability and electron-withdrawing properties .
Properties
IUPAC Name |
methyl 6-[(2,2,2-trifluoroacetyl)amino]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-17-7(15)5-2-3-6(13-4-5)14-8(16)9(10,11)12/h2-4H,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGZZAKBGBLODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester typically involves the following steps:
Starting Material: Nicotinic acid methyl ester is used as the starting material.
Acylation Reaction: The nicotinic acid methyl ester undergoes an acylation reaction with trifluoroacetic anhydride in the presence of a base such as pyridine. This step introduces the trifluoroacetyl group.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoroacetyl group, potentially converting it to a less electronegative group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products:
Oxidation Products: Various oxidized forms of the nicotinic acid moiety.
Reduction Products: Compounds with reduced trifluoroacetyl groups.
Substitution Products: Derivatives with different functional groups replacing the trifluoroacetyl group.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to chemical degradation.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives that require high chemical resistance.
Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism by which 6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound’s structural analogs differ in substituents on the pyridine ring or ester group. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester | 1906808-06-7 | C₉H₇F₃N₂O₃ | 248.16 | Trifluoroacetylamino, methyl ester |
| Methyl 6-(trifluoromethyl)nicotinate | 221313-10-6 | C₈H₆F₃NO₂ | 205.13 | Trifluoromethyl, methyl ester |
| Methyl 2-chloro-6-(trifluoromethyl)nicotinate | 1073129-57-3 | C₈H₅ClF₃NO₂ | 239.58 | Chloro, trifluoromethyl, methyl ester |
| 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester | 149770-27-4 | C₁₅H₁₂F₃NO₂ | 295.26 | Trifluoromethyl, phenyl, ethyl ester |
Key Observations :
- Trifluoroacetylamino vs.
- Ester Groups : Methyl esters (e.g., 1906808-06-7) are more hydrolytically stable than ethyl esters (e.g., 149770-27-4), affecting pharmacokinetics .
- Chloro Substituents : The addition of chlorine (e.g., 1073129-57-3) increases lipophilicity and may alter electronic properties for agrochemical applications .
Physicochemical Properties
- Stability : Methyl esters (e.g., 1906808-06-7) exhibit greater stability under acidic conditions than ethyl esters, as seen in comparative hydrolysis studies .
- Melting Points: Trifluoromethyl derivatives (e.g., 221313-10-6, mp 137–142°C) generally have higher melting points than trifluoroacetylamino analogs, reflecting differences in crystallinity .
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